molecular formula C7H4ClNO2 B13670924 4-Chlorobenzo[c]isoxazol-3(1H)-one

4-Chlorobenzo[c]isoxazol-3(1H)-one

Cat. No.: B13670924
M. Wt: 169.56 g/mol
InChI Key: UIJVQVXICNRNDN-UHFFFAOYSA-N
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Description

4-Chlorobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of a chlorine atom at the 4-position of the benzene ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride, followed by cyclization under acidic conditions. Another approach involves the use of nitrile oxides and alkynes in a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Chlorobenzo[c]isoxazol-3(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer activities. The exact pathways and molecular targets are subjects of ongoing research .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

4-chloro-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4ClNO2/c8-4-2-1-3-5-6(4)7(10)11-9-5/h1-3,9H

InChI Key

UIJVQVXICNRNDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)ON2

Origin of Product

United States

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